Cas no 240799-82-0 (N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline)

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline is a nitro-substituted oxazole derivative featuring a conjugated ethenyl linker and a methylsulfanyl-aniline moiety. This compound is of interest in synthetic and medicinal chemistry due to its structural complexity, which combines electron-withdrawing (nitro) and electron-donating (methylsulfanyl) groups, enabling diverse reactivity. The presence of the 1,2-oxazole core and extended conjugation may enhance its utility as an intermediate in heterocyclic synthesis or as a potential pharmacophore in drug discovery. Its well-defined stereochemistry (E-configuration) and functional group arrangement offer opportunities for selective modifications, making it valuable for targeted research applications.
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline structure
240799-82-0 structure
Product name:N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline
CAS No:240799-82-0
MF:C13H13N3O3S
MW:291
CID:4642548

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline Chemical and Physical Properties

Names and Identifiers

    • N-[2-(3-METHYL-4-NITRO-5-ISOXAZOLYL)VINYL]-N-[3-(METHYLSULFANYL)PHENYL]AMINE
    • N-[2-(3-METHYL-4-NITRO-5-ISOXAZOLYL)VINYL]-3-(METHYLSULFANYL)ANILINE
    • N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline
    • Inchi: InChI=1S/C13H13N3O3S/c1-9-13(16(17)18)12(19-15-9)6-7-14-10-4-3-5-11(8-10)20-2/h3-8,14H,1-2H3/b7-6+
    • InChI Key: VJWPFPWLTQYMPD-VOTSOKGWSA-N
    • SMILES: Cc1c(c(on1)/C=C/Nc2cccc(c2)SC)[N+](=O)[O-]

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 489.9±45.0 °C at 760 mmHg
  • Flash Point: 250.1±28.7 °C
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline Security Information

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI69205-5mg
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline
240799-82-0 >95%
5mg
$214.00 2024-04-20
abcr
AB578327-500mg
N-[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline; .
240799-82-0
500mg
€678.60 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1630758-10mg
N-(2-(3-methyl-4-nitroisoxazol-5-yl)vinyl)-3-(methylthio)aniline
240799-82-0 98%
10mg
¥739 2023-04-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1630758-1mg
N-(2-(3-methyl-4-nitroisoxazol-5-yl)vinyl)-3-(methylthio)aniline
240799-82-0 98%
1mg
¥428 2023-04-06
A2B Chem LLC
AI69205-1g
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline
240799-82-0 >95%
1g
$1295.00 2024-04-20
A2B Chem LLC
AI69205-10mg
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline
240799-82-0 >95%
10mg
$240.00 2024-04-20
abcr
AB578327-1g
N-[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline; .
240799-82-0
1g
€1312.80 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1630758-5mg
N-(2-(3-methyl-4-nitroisoxazol-5-yl)vinyl)-3-(methylthio)aniline
240799-82-0 98%
5mg
¥661 2023-04-06
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00850096-1g
N-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline
240799-82-0 95%
1g
¥4193.0 2023-03-20
A2B Chem LLC
AI69205-1mg
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline
240799-82-0 >95%
1mg
$201.00 2024-04-20

Additional information on N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline

Recent Advances in the Study of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline (CAS: 240799-82-0)

N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline (CAS: 240799-82-0) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique nitro-oxazole and methylsulfanyl-aniline moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

The synthesis of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline has been optimized to improve yield and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. The researchers employed a multi-step synthetic route involving the condensation of 3-methyl-4-nitro-5-formylisoxazole with 3-(methylsulfanyl)aniline, followed by purification via column chromatography. The final product was characterized using NMR spectroscopy and high-resolution mass spectrometry, confirming its structural integrity.

Pharmacological evaluations have revealed that this compound exhibits potent inhibitory activity against several kinase targets, including EGFR and VEGFR2. A recent in vitro study demonstrated IC50 values in the low micromolar range, suggesting its potential as a lead compound for cancer therapy. Additionally, molecular docking studies have provided insights into the binding interactions between N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline and its kinase targets, highlighting the importance of the nitro-oxazole group in forming hydrogen bonds with key amino acid residues in the ATP-binding pocket.

Beyond its kinase inhibitory properties, preliminary studies have explored the compound's anti-inflammatory and antimicrobial activities. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported that N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline significantly reduced pro-inflammatory cytokine production in macrophage cells, with minimal cytotoxicity. These findings open new avenues for its application in treating inflammatory diseases.

Despite these promising results, challenges remain in the development of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline as a therapeutic agent. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and in vivo studies. Current research efforts are focused on designing derivatives with improved pharmacokinetic properties while maintaining the compound's biological activity.

In conclusion, N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline represents a versatile scaffold with multiple therapeutic applications. Its unique chemical structure and promising biological activities make it a valuable subject for ongoing research in chemical biology and drug discovery. Future studies should aim to elucidate its full therapeutic potential and address the current limitations to facilitate its transition into clinical development.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:240799-82-0)N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline
A1226708
Purity:99%
Quantity:1g
Price ($):550